molecular formula C12H11NO B016952 2,2-dimethyl-2H-chromene-6-carbonitrile CAS No. 33143-29-2

2,2-dimethyl-2H-chromene-6-carbonitrile

Cat. No.: B016952
CAS No.: 33143-29-2
M. Wt: 185.22 g/mol
InChI Key: YDEQIYMIVRCVAH-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2H-chromene-6-carbonitrile is an organic compound with the molecular formula C₁₂H₁₁NO. It is also known as 6-cyano-2,2-dimethyl-2H-chromene. This compound is characterized by a chromene ring structure with a nitrile group at the 6-position and two methyl groups at the 2-position. It is a pale yellow crystalline solid with a melting point of 45-49°C .

Mechanism of Action

Target of Action

The primary targets of 2,2-dimethyl-2H-chromene-6-carbonitrile are currently unknown. This compound is a relatively new subject of study, and research is ongoing to identify its specific molecular targets .

Mode of Action

It is known that the compound can be used in the synthesis of 3,4-epoxy-6-cyano-2,2-dimethylchromene via epoxidation . This suggests that it may interact with its targets through the formation of epoxide intermediates, which are highly reactive and can form covalent bonds with a variety of biological molecules .

Biochemical Pathways

Given its potential use in the synthesis of epoxide intermediates, it may affect pathways involving the metabolism of xenobiotics and the detoxification of reactive oxygen species .

Pharmacokinetics

Its physical and chemical properties, such as its melting point of 45-49 °c (lit) , suggest that it may have good bioavailability.

Result of Action

It has been suggested that the compound may have antifungal activity, as some derivatives of 2,2-dimethyl-2h-chromene have shown promising antifungal potency against several strains of phytopathogenic fungi .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature, pH, and the presence of other chemicals. Its efficacy may also be influenced by the specific biological environment in which it is used, including the presence of other drugs or substances, the physiological state of the target cells, and the specific genetic makeup of the organism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-2H-chromene-6-carbonitrile can be synthesized through a condensation reaction between 1,1-diethoxy-3-methyl-2-butene and 4-cyanophenol in the presence of pyridine . The reaction proceeds as follows:

    Reactants: 1,1-diethoxy-3-methyl-2-butene and 4-cyanophenol.

    Catalyst: Pyridine.

    Conditions: The reaction is typically carried out at room temperature under an inert atmosphere to prevent oxidation.

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-2H-chromene-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) in the presence of a catalyst.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products:

Scientific Research Applications

2,2-Dimethyl-2H-chromene-6-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Comparison: 2,2-Dimethyl-2H-chromene-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits higher antifungal activity and lower cytotoxicity, making it a promising candidate for further development in agricultural and pharmaceutical applications .

Properties

IUPAC Name

2,2-dimethylchromene-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-12(2)6-5-10-7-9(8-13)3-4-11(10)14-12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEQIYMIVRCVAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381262
Record name 2,2-dimethyl-2H-chromene-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33143-29-2
Record name 2,2-dimethyl-2H-chromene-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Cyclisation of the 3-(p-cyanophenoxy)-3-methybut-1-yne (9.77 g) was accomplished by heating in diethylaniline at 210°-220° C. under nitrogen. Purification by distillation, and extraction with dilute hydrochloric acid gave 2,2-dimethyl-6-cyano-2H-benzo[b]pyran as a colourless oil (6.84 g), which slowly crystallised on standing, having a nmr spectrum showing signals at δ 1.46, 6.25 (d, J=10), 5.67 (d, J=10,), 6.74 (d, J=8), 7.18 (d, J=2), 7.34 (q, J32 8, 2).
Quantity
9.77 g
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

A 500-mL, 3-necked, round-bottomed flask topped with a distilling head, internal temperature probe/argon inlet, and an overhead stirrer was sequentially charged with the title A compound, 1,1-diethoxy-3-methyl-2-butene (26.59 g, 168.00 mmol), p-xylene (300 mL), 4-cyanophenol (15.00 g, 125.92 mmol), and 3-picoline (3.0 mL, 2.870 g, 30.83 mmol). The reaction mixture was rapidly stirred. The internal temperature was rapidly brought up to 115° C. and then slowly raised in order to distill off the ethanol formed during the reaction.
Quantity
26.59 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Under an argon atmosphere, 4-cyanophenol (0.186 g, 1.56 mmole), p-xylene (1 mL), the dioxolane prepared above (0.2 g, 1.56 mmole), and pyridine (0.12 mL, 1.56 mmole) were combined in that order. The mixture was heated to 140° C. (internal temperature). After 24 hours, the reaction mixture was diluted with ethyl acetate (3 mL) and washed with 10% hydrochloric acid. The organic layers were collected, washed with 1N sodium hydroxide, brine, dried over magnesium sulfate, and concentrated in vacuo to give the title compound as a dark brown oil (0.085 g, 30% yield).
Quantity
0.186 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What was the unexpected reaction observed when trans-3-bromo-3,4-dihydro-4-hydroxy-2,2-dimethyl-2H-chromene-6-carbonitrile was reacted with 2-(trifluoroacetyl)pyrrole under basic conditions?

A: Instead of yielding the expected amino alcohol, the reaction between trans-3-bromo-3,4-dihydro-4-hydroxy-2,2-dimethyl-2H-chromene-6-carbonitrile and 2-(trifluoroacetyl)pyrrole under basic conditions resulted in the formation of (4R, 5aS,11bS*)-5a-hydroxy-6,6-dimethyl-4-trifluoromethyl-5a,11b-dihydro-4H,6H-pyrrolo[1′,2′:4,5]-oxazino[2,3-c]chromene-10-carbonitrile in high yields. [] This unexpected tetracyclic product was structurally confirmed through spectroscopic techniques and X-ray crystallography. []

Q2: Is the reaction of trans-3-bromo-3,4-dihydro-4-hydroxy-2,2-dimethyl-2H-chromene-6-carbonitrile specific to 2-(trifluoroacetyl)pyrrole, or does it apply to other 2-acylpyrroles?

A: The research suggests that this reaction is not limited to 2-(trifluoroacetyl)pyrrole. Similar reactions were observed when trans-3-bromo-3,4-dihydro-4-hydroxy-2,2-dimethyl-2H-chromene-6-carbonitrile was reacted with pyrroles containing formyl, acetyl, and benzoyl substituents at the 2-position. [] This indicates a broader applicability of this reaction to 2-acylpyrroles in general.

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